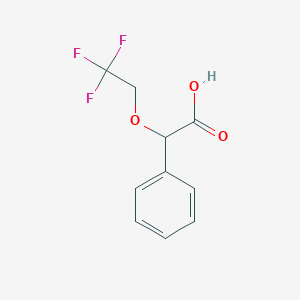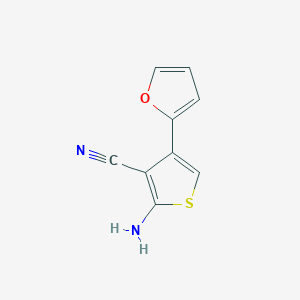![molecular formula C12H15BrO B3286161 2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one CAS No. 820260-08-0](/img/structure/B3286161.png)
2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one
Vue d'ensemble
Description
“2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one” is a chemical compound. It has a molecular formula of C11H13BrO and a molecular weight of 241.12432 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(Br)C(=O)c1ccc(cc1)C(C)C . This indicates that the compound contains a bromine atom attached to a carbon atom, which is also attached to a carbonyl group and a phenyl ring. The phenyl ring is further substituted with an isopropyl group.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity:
- The synthesis of related brominated compounds and their use as key intermediates in the manufacture of materials with pharmaceutical and industrial applications highlights the importance of brominated molecules in chemical synthesis. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, demonstrates the utility of brominated intermediates in creating valuable pharmaceuticals (Qiu et al., 2009).
Environmental Impact and Safety:
- Studies on the environmental concentrations and toxicology of brominated compounds, such as tribromophenol, shed light on the ubiquity and potential health impacts of brominated flame retardants. This information is crucial for assessing the safety and environmental impact of brominated chemical use, including compounds structurally similar to 2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one (Koch & Sures, 2018).
Applications in Material Science:
- Research into membranes based on poly[(1-trimethylsilyl)-1-propyne] for liquid-liquid separation indicates the significance of synthetic chemistry in developing materials for industrial applications. Such research can provide insights into the development of new materials using brominated compounds (Volkov et al., 2009).
Review and Assessment of Chemical Properties:
- Reviews and assessments of specific chemical groups, such as phosphonic acid and its derivatives, demonstrate the broad interest in evaluating and utilizing specific chemical functionalities for various applications. This context could be relevant for understanding the potential applications and reactivity of this compound in similar fields (Sevrain et al., 2017).
Heterocyclic Synthesis:
- The utilization of certain synthons, such as 1-Phenyl-2-thiocyanatoethanone, in heterocyclic synthesis offers a perspective on the importance of specific intermediates in creating novel heterocyclic systems. This area of research could be indirectly related to the synthetic utility of this compound (Gouda, 2013).
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that the compound could interact with a variety of biological targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one . For example, high temperatures or acidic conditions might increase the reactivity of the bromine atom, potentially altering the compound’s effects.
Propriétés
IUPAC Name |
2-bromo-1-(4-propan-2-ylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-8(2)10-4-6-11(7-5-10)12(14)9(3)13/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYWGENEHCBKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


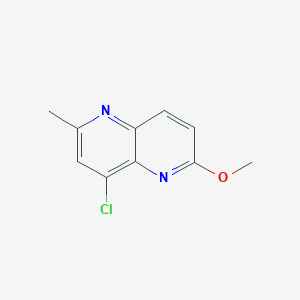
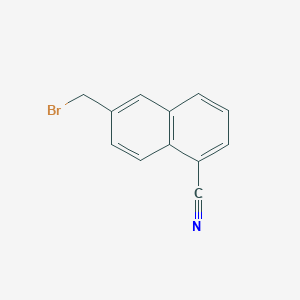
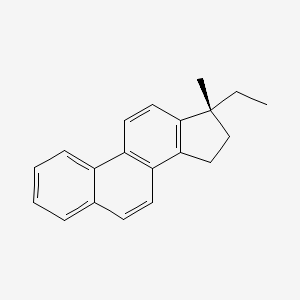
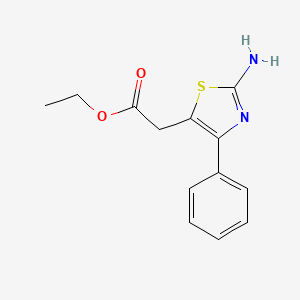
![Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine](/img/structure/B3286102.png)
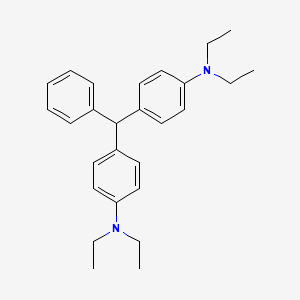
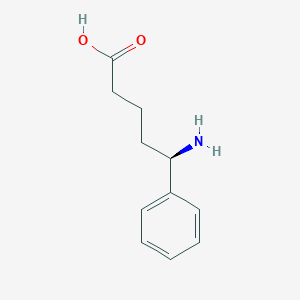
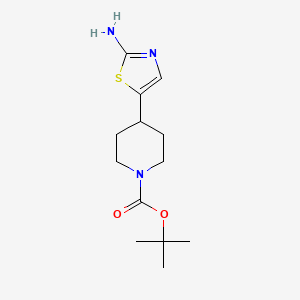
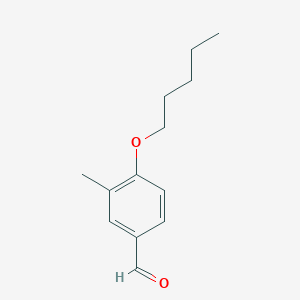
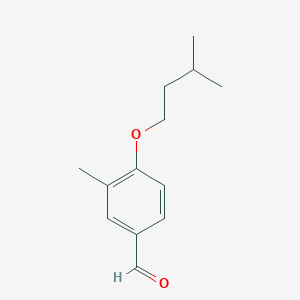
![N-alpha-Benzyloxycarbonyl-L-alanine (1H-benzo[d][1,2,3]triazol-1-yl) ester](/img/structure/B3286140.png)

